N,N'-1,3-Phenylenebis[3-oxobutyramide] is an organic compound that belongs to the class of amides and is characterized by its unique molecular structure. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The systematic name reflects its dual amide functional groups linked by a phenylene unit, indicating its structural complexity and potential for diverse chemical reactivity.
The compound can be sourced from various chemical suppliers and databases, including Chem-Impex and PubChem, which provide detailed information about its properties, synthesis, and applications. These platforms serve as repositories for chemical data, facilitating research and development within the scientific community.
N,N'-1,3-Phenylenebis[3-oxobutyramide] is classified as a bisamide due to the presence of two amide functional groups. Its molecular formula is , indicating that it contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. This classification is important for understanding its reactivity and potential interactions with other chemical species.
The synthesis of N,N'-1,3-Phenylenebis[3-oxobutyramide] typically involves a multi-step organic reaction pathway. The following methods are commonly employed:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often used to monitor the progress of the reaction and confirm the structure of the synthesized compound.
The molecular structure of N,N'-1,3-Phenylenebis[3-oxobutyramide] features a central phenylene ring with two butyramide substituents attached at the para positions. The structure can be represented using various notations:
CC(=O)N(C(=O)C)C1=CC=CC=C1N(C(=O)C)C(=O)C
N,N'-1,3-Phenylenebis[3-oxobutyramide] can participate in several chemical reactions due to its functional groups:
The reactivity of N,N'-1,3-Phenylenebis[3-oxobutyramide] is influenced by factors such as steric hindrance and electronic effects from the phenylene moiety. Kinetic studies may be conducted to understand the rates of these reactions under various conditions.
The mechanism of action for N,N'-1,3-Phenylenebis[3-oxobutyramide] in biological systems often involves interaction with specific enzymes or receptors. For instance:
Quantitative analyses using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide insights into binding kinetics and thermodynamics.
The physical properties of N,N'-1,3-Phenylenebis[3-oxobutyramide] include:
Chemical properties include:
N,N'-1,3-Phenylenebis[3-oxobutyramide] has several scientific uses:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2